6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19-6-4-16(14-1-2-14)20-22(19)12-13-10-21(11-13)28(24,25)15-3-5-17-18(9-15)27-8-7-26-17/h3-6,9,13-14H,1-2,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJOJPSLXFIQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Benzodioxine Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate sulfonyl chlorides under basic conditions.
Synthesis of the Azetidine Ring: The azetidine ring is often synthesized via cyclization reactions involving amines and halogenated precursors.
Construction of the Pyridazinone Core: This involves the condensation of hydrazine derivatives with diketones or similar compounds.
Final Assembly: The final step involves coupling the benzodioxine-sulfonyl azetidine intermediate with the cyclopropyl-pyridazinone core under conditions that promote nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and benzodioxine moieties.
Reduction: Reduction reactions may target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxine and azetidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted azetidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, the compound’s potential therapeutic applications could include its use as a lead compound in drug discovery programs targeting specific diseases such as cancer, infectious diseases, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.
DNA Interaction: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Key Observations :
Core Scaffold Variations: The target compound’s pyridazinone core is distinct from pyridine (e.g., ) or pyridazine derivatives (e.g., ), which may alter electronic properties and binding affinities. The azetidine-benzodioxine sulfonyl group in the target compound is unique compared to simpler benzodioxine-linked amines or thiols in analogs .
Substituent Effects :
- The cyclopropyl group in the target compound and may improve lipophilicity compared to polar substituents like methoxy () or hydroxyl groups ().
- The sulfonyl group in the target compound could enhance hydrogen-bonding interactions relative to thiol () or carbonyl () functionalities.
Hypothetical Bioactivity and Selectivity
While experimental data are lacking, inferences can be drawn from structural analogs:
- Enzyme Inhibition Potential: Sulfonamide-containing compounds (e.g., ) often target serine proteases or kinases. The benzodioxine sulfonyl group in the target compound may mimic ATP’s adenine moiety in kinase binding pockets.
- Selectivity : The azetidine’s constrained geometry might confer selectivity over bulkier azacycles (e.g., piperidine derivatives), as seen in other azetidine-containing drugs .
Biological Activity
6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that incorporates diverse structural motifs including cyclopropyl, benzodioxine, azetidine, and pyridazinone. This unique combination suggests potential biological activities that warrant investigation.
Chemical Structure
The compound's IUPAC name reflects its complex structure:
Key Structural Features:
- Cyclopropyl Group: Contributes to the compound's lipophilicity and may influence receptor interactions.
- Benzodioxine Moiety: Known for its diverse biological activities, including anti-inflammatory and antibacterial properties.
- Azetidine Ring: This nitrogen-containing ring can enhance binding affinity to biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound could act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access.
- Receptor Modulation: It may interact with cell surface receptors, altering signaling pathways crucial for various physiological processes.
- DNA Intercalation: The structural components may allow the compound to intercalate into DNA, potentially disrupting replication and transcription processes.
Biological Activity Studies
Research has been conducted to evaluate the biological activity of similar compounds and infer potential effects for this specific compound.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structural motifs exhibit:
- Antimicrobial Activity: Compounds with benzodioxine structures often show significant antibacterial effects against various strains.
- Cytotoxic Effects: Some derivatives have been tested against cancer cell lines, showing selective cytotoxicity which could be explored further for therapeutic applications.
| Compound | Biological Activity | Target | Reference |
|---|---|---|---|
| Compound A | Antibacterial | Bacterial enzyme | |
| Compound B | Cytotoxic | Cancer cells | |
| Compound C | Anti-inflammatory | Inflammatory pathways |
Case Studies
Several case studies have highlighted the potential of similar compounds in drug development:
-
Case Study on Antimicrobial Properties:
- A study evaluated a related benzodioxine derivative and found it effective against Gram-positive bacteria, suggesting a similar potential for this compound.
-
Case Study on Cancer Therapy:
- Research on azetidine derivatives indicated promising results in inhibiting tumor growth in xenograft models.
Q & A
Basic Question: What are the key considerations for optimizing the solvent-free synthesis of this compound to improve yield and purity?
Answer:
Solvent-free synthesis, as demonstrated in analogous dihydrobenzodioxine derivatives (e.g., via reflux reactions using DMF-DMA), requires careful temperature control and reagent stoichiometry . For this compound, focus on:
- Reaction Time : Extended reflux durations (e.g., 10–12 hours) to ensure complete cyclization and sulfonation.
- Workup : Precipitation with diethyl ether followed by recrystallization in polar solvents (e.g., n-butanol) to isolate pure crystals.
- Characterization : Validate purity via melting point consistency (±1°C range) and complementary IR/NMR spectral alignment (e.g., sulfonyl group peaks at ~1350 cm⁻¹ in IR, azetidine proton shifts at δ 3.5–4.0 ppm in ¹H NMR) .
Advanced Question: How can X-ray crystallography and computational modeling resolve contradictions in proposed stereochemical configurations of the azetidin-3-ylmethyl substituent?
Answer:
Discrepancies between predicted and observed stereochemistry can arise from flexible azetidine ring conformations. Use:
- SHELX Refinement : Refine crystal structures using SHELXL (for small molecules) to resolve bond angles and torsion angles, particularly for the sulfonyl-azetidine linkage .
- DFT Calculations : Compare experimental crystallographic data with density functional theory (DFT)-optimized geometries (e.g., Gaussian 16) to validate energetically favorable conformers .
- Cross-Validation : Overlay experimental and computational models using software like Mercury (CCDC) to identify steric clashes or electronic mismatches .
Basic Question: Which spectroscopic techniques are most reliable for characterizing the dihydropyridazin-3-one core in this compound?
Answer:
- ¹H/¹³C NMR : Identify the dihydropyridazinone ring via characteristic deshielded protons (e.g., H-5 at δ 7.2–7.5 ppm) and carbonyl carbons (C-3 at ~165 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirm the lactam carbonyl stretch at ~1680–1700 cm⁻¹ and sulfonyl S=O stretches at 1150–1350 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ with <2 ppm error, ensuring no fragmentation of the cyclopropyl group .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the anti-inflammatory potential of this compound?
Answer:
- Target Selection : Prioritize kinases (e.g., JAK/STAT) or cyclooxygenase isoforms (COX-1/2) based on structural analogs (e.g., dihydrobenzodioxine sulfonamides) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization (FP) assays with recombinant enzymes.
- Cellular Models : Test cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.
- Control Experiments : Include reference inhibitors (e.g., dexamethasone for inflammation) and validate selectivity via counter-screening against unrelated targets (e.g., PDE4) .
Basic Question: What experimental protocols mitigate degradation of the cyclopropyl group during prolonged storage or in vitro assays?
Answer:
- Storage Conditions : Store lyophilized powder at –20°C under argon to prevent oxidation.
- Buffered Solutions : Use pH 7.4 phosphate-buffered saline (PBS) with 0.01% EDTA to chelate metal ions that catalyze ring-opening .
- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis (C18 column, λ=254 nm) to track degradation products .
Advanced Question: How can environmental fate studies be designed to assess the ecotoxicological impact of this compound?
Answer:
- Abiotic Degradation : Test hydrolysis (pH 4–9 buffers) and photolysis (UV-A/UV-C exposure) to quantify half-lives and identify breakdown products via LC-QTOF-MS .
- Biotic Transformation : Use OECD 308/309 guidelines with activated sludge or soil microcosms to measure biodegradation rates and metabolite toxicity (e.g., Daphnia magna acute assays) .
- Bioaccumulation Potential : Calculate logP (e.g., using ACD/Labs) and model food-chain magnification factors (e.g., EPI Suite BCFBAF) .
Basic Question: What synthetic routes are available for introducing substituents to the benzodioxine-sulfonyl moiety to modulate solubility?
Answer:
- Electrophilic Substitution : Introduce hydrophilic groups (e.g., –OH, –COOH) via directed ortho-metalation (DoM) using LDA/TMEDA, followed by quenching with CO₂ or B(OH)₃ .
- Nucleophilic Aromatic Substitution : Replace sulfonyl chloride intermediates with amines (e.g., methylamine) to form sulfonamides, enhancing aqueous solubility .
Advanced Question: How can contradictions in bioactivity data between in vitro and in vivo models be systematically analyzed?
Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability limitations .
- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., glucuronidation of the dihydropyridazinone ring) that may reduce efficacy .
- Tissue Distribution : Conduct radiolabeled (¹⁴C) studies in rodents to correlate target tissue exposure with observed in vitro IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
